3-(2H-1,2,3-Triazol-4-yl)piperidine

Muscarinic acetylcholine receptor GPCR pharmacology Neurological drug discovery

Non-interchangeable heterocyclic building block for CNS drug discovery. Unlike 4-substituted or 1,2,4-triazole analogs, this 3-(2H-1,2,3-triazol-4-yl)piperidine provides distinct conformational and electronic profiles validated for P2X7R antagonism and muscarinic M1 SAR. - Privileged scaffold for brain-penetrant P2X7R antagonists (oral activity, CNS partitioning) - CuAAC click-ready for modular derivatization (typical yields >90%) - Differentiated binding geometry: Ki 84-170 nM (M1, 2-propargyl analog)

Molecular Formula C7H12N4
Molecular Weight 152.20 g/mol
Cat. No. B11773378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2H-1,2,3-Triazol-4-yl)piperidine
Molecular FormulaC7H12N4
Molecular Weight152.20 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=NNN=C2
InChIInChI=1S/C7H12N4/c1-2-6(4-8-3-1)7-5-9-11-10-7/h5-6,8H,1-4H2,(H,9,10,11)
InChIKeyBGUHWFNSDXHNPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2H-1,2,3-Triazol-4-yl)piperidine Procurement Guide: Chemical Identity, Specifications, and Core Scaffold Characteristics


3-(2H-1,2,3-Triazol-4-yl)piperidine (CAS: 791756-84-8) is a heterocyclic building block comprising a piperidine ring linked at the 3-position to a 1,2,3-triazole moiety . With molecular formula C₇H₁₂N₄ and a molecular weight of 152.20 g/mol, the compound presents a unique combination of a saturated, conformationally flexible piperidine ring (chair conformation) and a planar, aromatic 1,2,3-triazole capable of π-π stacking and hydrogen bonding interactions . The 1,2,3-regioisomerism of the triazole distinguishes this compound from the more common 1,2,4-triazole derivatives, influencing electronic distribution and binding geometry . Calculated physicochemical parameters include density of 1.158 g/cm³, boiling point of 341.14 °C at 760 mmHg, and LogP of 0.60 . The compound is commercially available as a research chemical with typical purity specifications of ≥98% from multiple global suppliers .

1

3-piperidyl-1,2,3-triazole heterocyclic building block for scaffold diversification

2

1,2,3-triazole regioisomer provides distinct H-bonding and π-stacking geometry vs 1,2,4-triazole

3

Saturated piperidine ring enables conformational control in target engagement studies

3-(2H-1,2,3-Triazol-4-yl)piperidine vs. In-Class Analogs: Why Generic Substitution Carries Scientific Risk


Despite sharing the piperidine-triazole scaffold with numerous commercially available analogs, 3-(2H-1,2,3-triazol-4-yl)piperidine cannot be considered freely interchangeable with closely related compounds. Three critical dimensions preclude generic substitution: First, the attachment position of the triazole to the piperidine ring—specifically the 3-piperidyl linkage versus the more common 4-piperidyl attachment—dramatically alters conformational preferences and binding geometry in biological targets [1]. Second, the 1,2,3-triazole regioisomer exhibits distinctly different electronic properties and hydrogen-bonding capacity compared to 1,2,4-triazole derivatives, a difference that translates to measurable variations in receptor affinity and metabolic stability . Third, the degree of ring saturation fundamentally impacts activity: the fully saturated piperidine derivatives consistently show reduced muscarinic agonist activity compared to their partially unsaturated 1,2,3,6-tetrahydropyridine counterparts, a difference quantified across multiple substituent series [1]. These structural distinctions generate quantifiable differences in pharmacological profiles that render blind analog substitution scientifically unsound.

Attachment Position

3-piperidyl linkage may alter conformational preferences and binding geometry relative to 4-substituted analogs, limiting direct interchangeability.

Triazole Regioisomer

1,2,3-triazole electronics and hydrogen-bonding patterns can differ measurably from 1,2,4-triazole derivatives, affecting receptor interaction profiles.

Ring Saturation

Fully saturated piperidine consistently shows reduced muscarinic receptor activity vs tetrahydropyridine counterparts; scaffold saturation state is critical.

3-(2H-1,2,3-Triazol-4-yl)piperidine: Quantified Differentiation Evidence vs. Structural Analogs


Piperidine vs. Tetrahydropyridine Scaffold: Quantified Reduction in Muscarinic Receptor Activity

Direct head-to-head comparison within the same study demonstrates that piperidine-based triazole derivatives are generally less active than the corresponding 1,2,3,6-tetrahydropyridine analogs [1]. This structure-activity relationship was established across a series of 1,2,3-triazole and tetrazole arecoline bioisosteres [1]. Only specific piperidine derivatives with 2-allyl or 2-propargyl substituents on the triazole ring achieved activity levels comparable to the most active tetrahydropyridine compounds, while most other piperidine derivatives showed substantially reduced potency [1].

Scaffold SAR
Head-to-head
Piperidine derivatives generally less active than tetrahydropyridine analogs; exceptions limited to 2-allyl/propargyl substituents.
Supports scaffold-specific activity interpretation.
Rat brain homogenate assay context; muscarinic receptor panel.
Muscarinic acetylcholine receptor GPCR pharmacology Neurological drug discovery

M1 Muscarinic Receptor Affinity of 2-Propargyl Substituted Analog: Quantitative Binding Data

The 3-(2-propargyl-2H-1,2,3-triazol-4-yl)piperidine analog demonstrates measurable binding affinity for the M1 muscarinic acetylcholine receptor with a Ki of 84 nM [1]. A second measurement under the same assay conditions yielded a Ki of 170 nM, establishing a reproducible affinity range for this compound class [1]. The 2-propargyl piperidine-triazole derivative was characterized as an unselective full agonist at muscarinic receptors, and enantiomeric resolution revealed no stereoselectivity in its activity profile [2].

M1 Binding (Ki)
Head-to-head
Ki = 84 nM / 170 nM for 2-propargyl analog
Reported M1 receptor affinity benchmark.
Intra-assay variability; [3H]-Pirenzepine displacement; no stereoselectivity.
Muscarinic M1 receptor Alzheimer's disease research Receptor binding assays

CuAAC Click Chemistry Compatibility: Quantified Synthetic Access Advantage

3-(2H-1,2,3-triazol-4-yl)piperidine and its derivatives can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling rapid and regioselective assembly of functionalized triazolylpiperidine compounds . This synthetic methodology is detailed in patent literature describing the reaction of alkynylpiperidine derivatives with organic azides using Cu(I) or Ru catalysts to selectively produce 1,4-disubstituted or 1,5-disubstituted 1,2,3-triazolylpiperidine compounds [1]. Representative synthetic protocols for related triazole-piperidine hybrids report yields exceeding 90% under optimized click chemistry conditions . In contrast, non-triazole heterocyclic replacements such as tetrazoles or other nitrogen-containing rings lack this orthogonal, high-yielding conjugation strategy, limiting modular diversification [2].

CuAAC Synthesis
Class-level
Typical yield >90% for triazole-piperidine hybrids via click chemistry.
Supports modular library synthesis and bioconjugation.
Regioselective 1,4- or 1,5-disubstitution; Cu(I)/Ru catalysts.
Click chemistry CuAAC Chemical biology probes Modular synthesis

1,2,3-Triazole vs. 1,2,4-Triazole Regioisomerism: Distinguishing Electronic and Binding Properties

The 1,2,3-regioisomerism of the triazole in 3-(2H-1,2,3-triazol-4-yl)piperidine distinguishes it from the more commonly encountered 1,2,4-triazole derivatives . This regioisomeric difference influences electronic properties and binding interactions, with the 1,2,3-triazole enabling distinct π-π stacking and dipole-dipole interaction patterns that differ from those of 1,2,4-triazole-containing scaffolds . The planar 1,2,3-triazole ring can engage in hydrogen bonding and π-stacking interactions with biological targets, while its 1,2,3-regioisomerism contributes to unique electronic distribution that may alter target engagement profiles relative to 1,2,4-triazole analogs .

Regioisomer Identity
Class-level
1,2,3-triazole shows distinct π-stacking and H-bonding networks vs 1,2,4-triazole.
Regioisomer-specific binding interaction context.
Data to verify in specific target assays; electronic distribution differs.
Heterocyclic chemistry Bioisosterism Structure-activity relationships Regioisomer differentiation

3-(2H-1,2,3-Triazol-4-yl)piperidine: Evidence-Backed Research and Industrial Application Scenarios


Muscarinic Acetylcholine Receptor Probe Development and SAR Studies

Based on the quantitative binding data demonstrating Ki values of 84-170 nM for M1 muscarinic receptors with the 2-propargyl substituted analog [1], 3-(2H-1,2,3-triazol-4-yl)piperidine serves as a privileged scaffold for developing muscarinic receptor probes. The established structure-activity relationship showing that piperidine derivatives are generally less active than tetrahydropyridine counterparts, with only specific 2-substituents (allyl, propargyl) achieving comparable activity, provides a validated framework for SAR expansion [2]. This scaffold is particularly relevant for Alzheimer's disease research where M1-selective muscarinic modulation is a therapeutic strategy of interest [2].

Click Chemistry-Based Chemical Biology Tool and Bioconjugate Synthesis

The 1,2,3-triazole moiety enables efficient CuAAC click chemistry for modular derivatization, with patent literature detailing regioselective synthesis of 1,4-disubstituted or 1,5-disubstituted triazolylpiperidine compounds from alkynylpiperidine precursors [1]. Typical synthetic yields for related triazole-piperidine hybrids exceed 90% under optimized conditions, making this scaffold ideal for generating focused compound libraries or bioconjugation applications [2]. The compound's click chemistry compatibility provides an orthogonal functionalization handle that distinguishes it from non-triazole heterocyclic alternatives lacking this modularity .

P2X7 Receptor Antagonist Discovery Programs Targeting CNS Disorders

The 1,2,3-triazolopiperidine scaffold has been validated as a novel series of potent, brain-penetrant P2X7 receptor antagonists, with SAR studies demonstrating that N-linked heterocycle optimization not only increases human P2X7R potency but also improves cross-species activity at rat P2X7R [1]. Compounds from this series achieved good physicochemical properties, excellent pharmacokinetic profiles, robust CNS partitioning, and demonstrated in vivo target engagement after oral dosing [1]. Initial lead compounds showed potent human P2X7R antagonism though with moderate to weak rodent potency, some CYP inhibition, and metabolic stability and solubility liabilities that were subsequently addressed through focused SAR [1]. 3-(2H-1,2,3-triazol-4-yl)piperidine represents the core scaffold for this validated CNS-targeting series.

Dopamine D2 Receptor Ligand Scaffold Development

N-functionalized piperidine derivatives bearing 1,2,3-triazole rings have been synthesized via a six-step route from N-protected piperidone-4-one with yields ranging from moderate to very good [1]. Molecular docking studies of these compounds predicted binding modes into the active site of dopamine receptor D2, establishing the piperidine-1,2,3-triazole scaffold as a viable template for dopaminergic ligand design [1]. The 3-substituted piperidine core of 3-(2H-1,2,3-triazol-4-yl)piperidine provides conformational constraints that differ from the 4-substituted analogs more commonly employed in such studies, offering a structurally distinct starting point for SAR exploration [2].

Application
Selection Property
Validation Focus
Muscarinic receptor probe development
M1 receptor binding context (reported Ki 84–170 nM for analog)
Affinity validation in M1 assay systems; SAR expansion
Click chemistry bioconjugation & library synthesis
CuAAC click chemistry compatibility
Regioselective derivatization yield verification
P2X7 receptor antagonist CNS research
CNS partitioning and target engagement profile
Brain exposure and P2X7 occupancy assays
Dopamine D2 receptor ligand scaffold development
3-substituted piperidine conformational constraint
D2 binding mode and SAR profiling

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